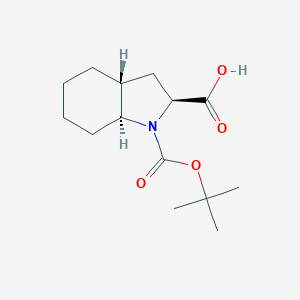
rel-(2S,3aR,7aS)-Octahydroindole-1,2-dicarboxylic Acid t-Butyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(2S,3aR,7aS)-Octahydroindole-1,2-dicarboxylic Acid t-Butyl Ester, also known as tert-butoxycarbonyl-2-piperidinecarboxylic acid, is a compound widely used in organic synthesis. It is primarily utilized as a protecting group for amines, which helps in preventing unwanted reactions during chemical synthesis. The compound has a molecular formula of C14H23NO4 and a molecular weight of 269.34 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
rel-(2S,3aR,7aS)-Octahydroindole-1,2-dicarboxylic Acid t-Butyl Ester is synthesized by reacting 2-piperidinecarboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or organic solvent medium, such as tetrahydrofuran or acetonitrile . The reaction conditions are generally mild, with temperatures ranging from room temperature to 40°C .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
rel-(2S,3aR,7aS)-Octahydroindole-1,2-dicarboxylic Acid t-Butyl Ester primarily undergoes deprotection reactions, where the tert-butoxycarbonyl group is removed to reveal the free amine. This deprotection can be achieved using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol . The compound can also participate in substitution reactions where the tert-butoxycarbonyl group is replaced by other functional groups .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol, oxalyl chloride in methanol
Substitution: Di-tert-butyl dicarbonate, sodium hydroxide, 4-dimethylaminopyridine.
Major Products
The major product formed from the deprotection of this compound is 2-piperidinecarboxylic acid. In substitution reactions, various derivatives of 2-piperidinecarboxylic acid can be formed depending on the substituents used .
Aplicaciones Científicas De Investigación
rel-(2S,3aR,7aS)-Octahydroindole-1,2-dicarboxylic Acid t-Butyl Ester is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a protecting group for amines during the synthesis of complex molecules . In biology, it is employed in the synthesis of peptides and proteins, where it helps in protecting amino groups during chain elongation . In medicine, this compound is used in the development of pharmaceuticals, where it aids in the synthesis of drug molecules with specific functional groups .
Mecanismo De Acción
The mechanism of action of rel-(2S,3aR,7aS)-Octahydroindole-1,2-dicarboxylic Acid t-Butyl Ester involves the protection of amine groups through the formation of a carbamate linkage. This linkage is stable under basic and nucleophilic conditions, preventing unwanted reactions at the amine site . The deprotection mechanism involves the cleavage of the carbamate linkage by strong acids, resulting in the release of the free amine . The molecular targets and pathways involved in this process are primarily related to the stability and reactivity of the carbamate linkage .
Comparación Con Compuestos Similares
rel-(2S,3aR,7aS)-Octahydroindole-1,2-dicarboxylic Acid t-Butyl Ester is similar to other protecting groups such as benzyl carbamate and fluorenylmethyloxycarbonyl (Fmoc) in terms of its function and application. this compound is unique in its stability under basic conditions and its ease of removal using strong acids . Other similar compounds include:
Benzyl carbamate: Stable under acidic conditions but requires catalytic hydrogenation for removal.
Fluorenylmethyloxycarbonyl (Fmoc): Stable under basic conditions and removed using mild bases.
This compound stands out due to its balance of stability and ease of removal, making it a preferred choice in many synthetic applications .
Propiedades
Número CAS |
811420-46-9 |
|---|---|
Fórmula molecular |
C14H23NO4 |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
(2S,3aR,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10+,11+/m1/s1 |
Clave InChI |
POJYGQHOQQDGQZ-VWYCJHECSA-N |
SMILES |
CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O |
SMILES isomérico |
CC(C)(C)OC(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O |
Pictogramas |
Flammable; Irritant |
Sinónimos |
(2S*,3aR*,7aS*)-Octahydroindole-1,2-dicarboxylic Acid 1-(1,1-Dimethylethyl) Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















